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Compound of Interest

Compound Name: 5-Chloro-7-nitro-1H-indole

Cat. No.: B1434529 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-7-nitro-1H-indole

Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a

multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability

to participate in various biological interactions make it a "privileged scaffold" in drug discovery.

The strategic functionalization of the indole ring with substituents like halogens and nitro

groups can profoundly modulate its physicochemical and pharmacological properties. This

guide provides a comprehensive technical overview of 5-Chloro-7-nitro-1H-indole, a specific

derivative whose chloro and nitro substituents impart distinct reactivity and potential as a

versatile building block for novel therapeutic agents. This document is intended for researchers,

scientists, and drug development professionals seeking to understand and utilize this

compound in their work.

Physicochemical and Structural Properties
5-Chloro-7-nitro-1H-indole is a disubstituted indole featuring a chlorine atom at the C5

position and a nitro group at the C7 position of the bicyclic aromatic system. These electron-

withdrawing groups significantly influence the molecule's electronic distribution, reactivity, and

potential for intermolecular interactions.
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Property Value Source

IUPAC Name 5-Chloro-7-nitro-1H-indole [2][3]

CAS Number 1197181-29-5 [2][3][4][5]

Molecular Formula C₈H₅ClN₂O₂ [2][3][4]

Molecular Weight 196.59 g/mol [2][3][4]

Appearance Light yellow to yellow solid [2][4]

SMILES
N1C2=C(C=C(Cl)C=C2=O)C=

C1
[4]

InChIKey
FNZMFDOFIZJRNY-

UHFFFAOYSA-N
[4]

Predicted Physicochemical Data
Direct experimental data for several properties of 5-Chloro-7-nitro-1H-indole are not readily

available in the literature. The following table includes values predicted by computational

models, which serve as valuable estimates for experimental design.

Property Predicted Value Source

Boiling Point 379.6 ± 22.0 °C [2][4]

Density 1.564 ± 0.06 g/cm³ [2][4]

pKa 13.05 ± 0.30 [2][4]

Spectral Characterization and Analysis
While specific spectra for 5-Chloro-7-nitro-1H-indole are not published, its spectral

characteristics can be reliably predicted based on the known effects of its functional groups and

analysis of closely related analogs.[6][7][8]

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the five protons on the indole

ring. The powerful electron-withdrawing effects of both the C5-chloro and C7-nitro groups will

deshield the aromatic protons, shifting them downfield compared to unsubstituted indole.

N-H Proton (H1): A broad singlet, typically observed far downfield (> 10 ppm), influenced by

solvent and concentration.

Pyrrole Protons (H2, H3): These protons will appear as doublets or doublet of doublets. H3 is

generally more upfield than H2.

Benzene Ring Protons (H4, H6): These protons form an AX system. H4 is expected to be a

doublet, significantly deshielded by the adjacent C7-nitro group. H6 will also be a doublet,

deshielded by the C5-chloro group and the C7-nitro group. The coupling constant between

them (J₄,₆) would likely be small (meta-coupling, ~2-3 Hz).

For comparison, in 3-methyl-5-nitro-1H-indole, the H4 proton appears as a doublet at δ 8.57

ppm, and the H6 proton as a doublet of doublets at δ 8.11 ppm, illustrating the strong

deshielding effect of the nitro group.[6] Similarly, for 5-chloroindole, the H4 and H6 protons

resonate around δ 7.6 ppm and δ 7.1-7.2 ppm, respectively.[7]

¹³C NMR Spectroscopy (Predicted)
The carbon signals will be influenced by the electronegativity of the substituents.

C2 & C3: C2 is typically found around δ 125 ppm and C3 around δ 102 ppm.

C3a & C7a (Bridgehead): Expected around δ 128 ppm and δ 134 ppm.

C4, C5, C6, C7: The carbons directly attached to the electron-withdrawing groups will be

significantly affected. C5 (attached to Cl) would appear around δ 125-128 ppm. C7 (attached

to NO₂) would be strongly deshielded. C4 and C6 would also show downfield shifts due to

the influence of the substituents.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
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Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

NO₂ Stretch: Two strong, characteristic peaks for the asymmetric (~1520-1550 cm⁻¹) and

symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak (M⁺) at m/z 196. The isotopic pattern for the molecular ion will be characteristic of a

molecule containing one chlorine atom, with a significant (M+2)⁺ peak approximately one-third

the intensity of the M⁺ peak. Fragmentation would likely involve the loss of NO₂ (46 Da) and

subsequent fragmentation of the indole ring.

Synthesis and Chemical Reactivity
Proposed Synthesis
A definitive, optimized synthesis for 5-Chloro-7-nitro-1H-indole is not widely published.

However, a logical approach would be the regioselective nitration of 5-chloroindole. Indole

nitration is notoriously sensitive to reaction conditions, often leading to mixtures of isomers or

degradation.[9] A controlled nitrating agent would be required to favor substitution at the C7

position. Electrophilic substitution on the benzene ring of indole is generally directed by the

pyrrole nitrogen. However, the existing chloro-substituent will also influence regioselectivity.

A plausible synthetic workflow is outlined below.
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Synthetic Pathway for 5-Chloro-7-nitro-1H-indole

5-Chloro-1H-indole
(Starting Material)

Nitration Reaction

5-Chloro-7-nitro-1H-indole

Nitrating Agent
(e.g., HNO₃ / Ac₂O or NO₂BF₄)

in Inert Solvent

Purification
(Column Chromatography)

Key Chemical Transformations

5-Chloro-7-nitro-1H-indole

Reduction of NO₂

(e.g., H₂, Pd/C)

 Forms 7-amino derivative

N-Alkylation / N-Acylation
(e.g., Base, R-X)

 Functionalizes N1 position

Electrophilic Substitution
(e.g., Vilsmeier-Haack at C3)

 Functionalizes C3 position

Click to download full resolution via product page

Caption: Key reactivity pathways for 5-Chloro-7-nitro-1H-indole.

Biological and Pharmaceutical Context
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While 5-Chloro-7-nitro-1H-indole itself has not been extensively studied for biological activity,

its structural motifs are present in many pharmacologically active molecules.

Anticancer Potential: Substituted 5-nitroindoles have been identified as binders of c-Myc G-

quadruplex DNA, a structure implicated in cancer cell proliferation. [3]The reduction of the

nitro group to an amine provides a key intermediate for developing such compounds.

Antimicrobial Activity: Chloroindoles have demonstrated potent antimicrobial and antibiofilm

activities against various pathogens, including uropathogenic E. coli and Vibrio

parahaemolyticus. The position of the chlorine atom is critical for activity. The combination of

a chloro and a nitro group could lead to compounds with unique or enhanced antimicrobial

profiles.

Building Block for Drug Discovery: The true value of this compound lies in its role as a

versatile intermediate. The distinct reactivity of the N-H proton, the nitro group, and the C3

position allows for systematic chemical modifications to build libraries of novel compounds

for screening against various biological targets.

Experimental Protocols
Protocol: NMR Sample Preparation and Data Acquisition
This protocol describes a standardized method for preparing a sample of 5-Chloro-7-nitro-1H-
indole for NMR analysis.

Sample Weighing: Accurately weigh 5-10 mg of 5-Chloro-7-nitro-1H-indole solid into a

clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for indoles as it

helps in resolving the N-H proton signal.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Vortex gently until the solid is completely dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube.
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Data Acquisition (¹H NMR):

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field.

Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay (D1) of 1-5

seconds is recommended for quantitative analysis. [7]6. Data Processing:

Apply Fourier transform to the acquired FID.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ 2.50

ppm).

Safety and Handling
As a laboratory chemical, 5-Chloro-7-nitro-1H-indole must be handled with appropriate care.

Hazard Identification:

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

Skin and Body Protection: Wear a lab coat.

Handling:

Use only in a well-ventilated area, preferably in a chemical fume hood.
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Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container.

Keep in a cool, dry, and well-ventilated place. [2][4] * Store away from strong oxidizing

agents.

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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